molecular formula C44H40N6O3 B13141520 Ethyl 5-acetyl-2-propyl-1-[[4-[2-(1-trityltetrazol-5-yl)phenyl]phenyl]methyl]imidazole-4-carboxylate

Ethyl 5-acetyl-2-propyl-1-[[4-[2-(1-trityltetrazol-5-yl)phenyl]phenyl]methyl]imidazole-4-carboxylate

Cat. No.: B13141520
M. Wt: 700.8 g/mol
InChI Key: BLOYIVJZKKXBBT-UHFFFAOYSA-N
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Description

Ethyl 5-acetyl-2-propyl-1-[[4-[2-(1-trityltetrazol-5-yl)phenyl]phenyl]methyl]imidazole-4-carboxylate is a complex organic compound that belongs to the imidazole family. Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms at non-adjacent positions. This particular compound is notable for its intricate structure, which includes multiple functional groups such as acetyl, propyl, and trityltetrazolyl groups, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-acetyl-2-propyl-1-[[4-[2-(1-trityltetrazol-5-yl)phenyl]phenyl]methyl]imidazole-4-carboxylate typically involves multi-step organic reactionsCommon reagents used in these reactions include ethyl acetate, propyl bromide, and trityltetrazole, under conditions such as reflux and catalytic amounts of acids or bases .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the compound. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure high purity and yield in industrial settings .

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-acetyl-2-propyl-1-[[4-[2-(1-trityltetrazol-5-yl)phenyl]phenyl]methyl]imidazole-4-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and halides. Reaction conditions often involve controlled temperatures, inert atmospheres, and specific solvents to facilitate the desired transformations .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the acetyl group yields carboxylic acids, while reduction of the trityltetrazolyl group produces simpler tetrazole derivatives .

Scientific Research Applications

Ethyl 5-acetyl-2-propyl-1-[[4-[2-(1-trityltetrazol-5-yl)phenyl]phenyl]methyl]imidazole-4-carboxylate has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structure and functional groups.

    Industry: Utilized in the development of new materials and catalysts

Mechanism of Action

The mechanism of action of Ethyl 5-acetyl-2-propyl-1-[[4-[2-(1-trityltetrazol-5-yl)phenyl]phenyl]methyl]imidazole-4-carboxylate involves its interaction with specific molecular targets and pathways. The imidazole ring can interact with enzymes and receptors, modulating their activity. The trityltetrazolyl group may enhance binding affinity and specificity, leading to potent biological effects. Detailed studies on its molecular targets and pathways are ongoing to fully elucidate its mechanism of action .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 4-(2-hydroxypropan-2-yl)-2-propyl-1-((2’-(1-trityl-1H-tetrazol-5-yl)-[1,1’-biphenyl]-4-yl)methyl)-1H-imidazole-5-carboxylate
  • Ethyl 4-(2-hydroxy-2-propanyl)-2-propyl-1-{[2’-(1-trityl-1H-tetrazol-5-yl)-4-biphenylyl]methyl}-1H-imidazole-5-carboxylate

Uniqueness

Ethyl 5-acetyl-2-propyl-1-[[4-[2-(1-trityltetrazol-5-yl)phenyl]phenyl]methyl]imidazole-4-carboxylate stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile chemical modifications and interactions with various biological targets, making it a valuable compound for research and development .

Properties

Molecular Formula

C44H40N6O3

Molecular Weight

700.8 g/mol

IUPAC Name

ethyl 5-acetyl-2-propyl-1-[[4-[2-(1-trityltetrazol-5-yl)phenyl]phenyl]methyl]imidazole-4-carboxylate

InChI

InChI=1S/C44H40N6O3/c1-4-17-39-45-40(43(52)53-5-2)41(31(3)51)49(39)30-32-26-28-33(29-27-32)37-24-15-16-25-38(37)42-46-47-48-50(42)44(34-18-9-6-10-19-34,35-20-11-7-12-21-35)36-22-13-8-14-23-36/h6-16,18-29H,4-5,17,30H2,1-3H3

InChI Key

BLOYIVJZKKXBBT-UHFFFAOYSA-N

Canonical SMILES

CCCC1=NC(=C(N1CC2=CC=C(C=C2)C3=CC=CC=C3C4=NN=NN4C(C5=CC=CC=C5)(C6=CC=CC=C6)C7=CC=CC=C7)C(=O)C)C(=O)OCC

Origin of Product

United States

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